molecular formula C12H15NO B8590208 6-(4-Aminophenyl)hex-5-yn-1-ol

6-(4-Aminophenyl)hex-5-yn-1-ol

Cat. No. B8590208
M. Wt: 189.25 g/mol
InChI Key: XZLKWUNHGZGFBB-UHFFFAOYSA-N
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Patent
US08394829B2

Procedure details

A solution of Intermediate 39 (8.5 mmol) in IPA (20 mL) was added to a 100° C. solution of potassium hydroxide (1.4 g, 26 mmol) in IPA (150 mL). The mixture was henceforth heated to reflux for 3.5 hours before being concentrated to drying under reduced pressure. The residue was partitioned between water and dichloromethane. The aqueous phase was extracted three times with dichloromethane. The combined extracts were concentrated to dryness under reduced pressure, and the resulting residue was purified via automated flash silica gel chromatography, using a 25 g Silicycle SiliSep flash column (hexanes/ethyl acetate). Concentration of the desired fractions under reduced pressure provided the title compound as a pale blond oil. ES/MS calcd. for C12H16NO+: 190.1. Found m/z=190.2 (M+H)+
Name
Intermediate 39
Quantity
8.5 mmol
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
FC(F)(F)C([NH:5][C:6]1[CH:11]=[CH:10][C:9]([C:12]#[C:13][CH2:14][CH2:15][CH2:16][CH2:17][OH:18])=[CH:8][CH:7]=1)=O.[OH-].[K+]>CC(O)C>[NH2:5][C:6]1[CH:7]=[CH:8][C:9]([C:12]#[C:13][CH2:14][CH2:15][CH2:16][CH2:17][OH:18])=[CH:10][CH:11]=1 |f:1.2|

Inputs

Step One
Name
Intermediate 39
Quantity
8.5 mmol
Type
reactant
Smiles
FC(C(=O)NC1=CC=C(C=C1)C#CCCCCO)(F)F
Name
Quantity
1.4 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
20 mL
Type
solvent
Smiles
CC(C)O
Name
Quantity
150 mL
Type
solvent
Smiles
CC(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was henceforth heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 3.5 hours
Duration
3.5 h
CONCENTRATION
Type
CONCENTRATION
Details
before being concentrated
CUSTOM
Type
CUSTOM
Details
to drying under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between water and dichloromethane
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted three times with dichloromethane
CONCENTRATION
Type
CONCENTRATION
Details
The combined extracts were concentrated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
the resulting residue was purified via automated flash silica gel chromatography

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=C(C=C1)C#CCCCCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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